REACTION_CXSMILES
|
[CH2:1]([CH:9]1[C:13]2[NH:14][C:15]([C:17]([O:19]CC)=[O:18])=[CH:16][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>>[CH2:1]([CH:9]1[C:13]2[NH:14][C:15]([C:17]([OH:19])=[O:18])=[CH:16][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
ethyl 6-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
|
Quantity
|
87.3 mg
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1CCC2=C1NC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative HPLC (50%-100% methanol/water with 1% formic acid and 1% acetonitrile)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1CCC2=C1NC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |